molecular formula C23H31NO B12567261 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 422321-78-6

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12567261
CAS No.: 422321-78-6
M. Wt: 337.5 g/mol
InChI Key: XLCFCSWBBOOEFZ-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C₂₃H₃₁NO and a molecular weight of 337.24 g/mol It is a type of cyclohexa-2,4-dien-1-one derivative, characterized by the presence of tert-butyl groups and a dimethylanilino substituent

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:

Chemical Reactions Analysis

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one can be compared with similar compounds, such as:

Biological Activity

The compound 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one (commonly referred to as DTBC) is a synthetic organic molecule that exhibits a variety of biological activities. This article aims to summarize the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DTBC has the following chemical formula: C23H31NOC_{23}H_{31}NO with a molecular weight of approximately 337.24 g/mol. The structure features a cyclohexadiene core with di-tert-butyl and dimethylaniline substituents that contribute to its unique properties.

PropertyValue
Molecular FormulaC₁₃H₃₁NO
Molecular Weight337.24 g/mol
SMILESCc1cc(C)cc(NC=C2C=C(C(C)(C)C)C=C(C(C)(C)C)C2=O)c1
SolubilitySoluble in organic solvents

Antioxidant Activity

DTBC has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antifungal Activity

Recent studies have highlighted DTBC's antifungal potential. It has demonstrated effectiveness against several fungal strains, suggesting its utility as a natural antifungal agent. For example, a study reported that DTBC exhibited significant antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

The biological mechanisms underlying the activity of DTBC are multifaceted:

  • Free Radical Scavenging : DTBC acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, thus disrupting their growth and proliferation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntifungalInhibition of fungal growth
Enzyme InhibitionDisruption of metabolic pathways

Study on Antioxidant Properties

A significant study evaluated the antioxidant capacity of DTBC using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that DTBC exhibited a strong antioxidant effect comparable to established antioxidants like ascorbic acid .

Study on Antifungal Efficacy

In another investigation, DTBC was tested against clinical isolates of Candida species. The results showed that DTBC inhibited the growth of these fungi at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections .

Properties

CAS No.

422321-78-6

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[(3,5-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C23H31NO/c1-15-9-16(2)11-19(10-15)24-14-17-12-18(22(3,4)5)13-20(21(17)25)23(6,7)8/h9-14,25H,1-8H3

InChI Key

XLCFCSWBBOOEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C

Origin of Product

United States

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